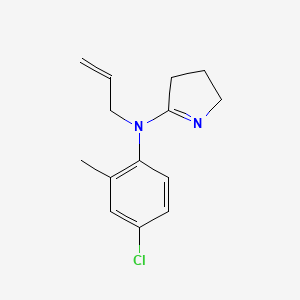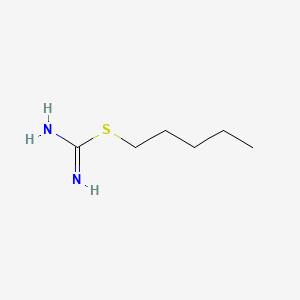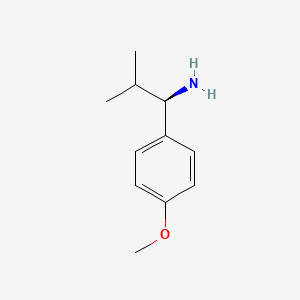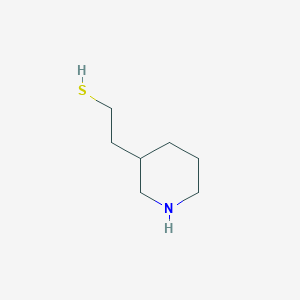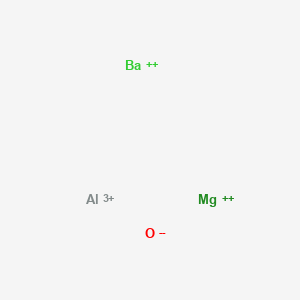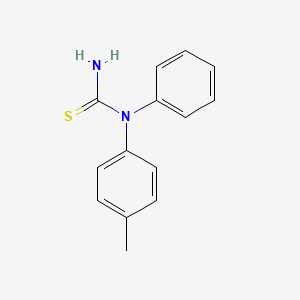
N-(4-Methylphenyl)-N-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea,N-(4-methylphenyl)-N-phenyl is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. The compound Thiourea,N-(4-methylphenyl)-N-phenyl is characterized by the presence of a thiourea group bonded to a 4-methylphenyl and a phenyl group, giving it unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Thiourea,N-(4-methylphenyl)-N-phenyl can be synthesized through the reaction of aniline derivatives with carbon disulfide (CS₂) and subsequent treatment with hydrogen sulfide (H₂S). The general synthetic route involves the following steps:
Reaction of Aniline Derivatives with Carbon Disulfide: Aniline derivatives, such as 4-methylaniline, react with carbon disulfide in the presence of a base to form dithiocarbamate intermediates.
Formation of Thiourea: The dithiocarbamate intermediates are then treated with hydrogen sulfide to yield the desired thiourea compound.
Industrial Production Methods
Industrial production of Thiourea,N-(4-methylphenyl)-N-phenyl typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Thiourea,N-(4-methylphenyl)-N-phenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form corresponding amines.
Substitution: The thiourea group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted thioureas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: Substituted thioureas
科学研究应用
Thiourea,N-(4-methylphenyl)-N-phenyl has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Thiourea,N-(4-methylphenyl)-N-phenyl involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. It can also interact with cellular components, leading to changes in cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
Thiourea,N,N’-bis(4-methylphenyl): Similar structure but with two 4-methylphenyl groups instead of one phenyl and one 4-methylphenyl group.
Thiourea,N-methyl-N’-(4-methylphenyl): Contains a methyl group instead of a phenyl group.
Thiourea,N-(4-chlorophenyl)-N-phenyl: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
Thiourea,N-(4-methylphenyl)-N-phenyl is unique due to its specific combination of a phenyl and a 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in other similar compounds.
属性
CAS 编号 |
16830-17-4 |
|---|---|
分子式 |
C14H14N2S |
分子量 |
242.34 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-1-phenylthiourea |
InChI |
InChI=1S/C14H14N2S/c1-11-7-9-13(10-8-11)16(14(15)17)12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,17) |
InChI 键 |
ZYNSFFFIRCLLFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


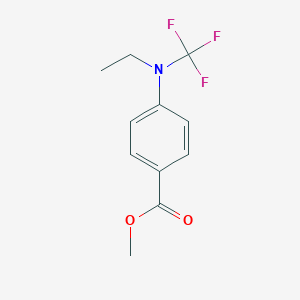
![5-Bromo-4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13975899.png)
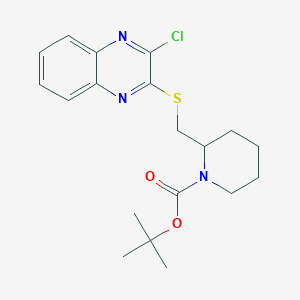
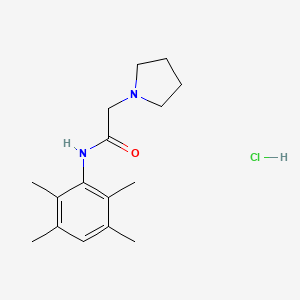
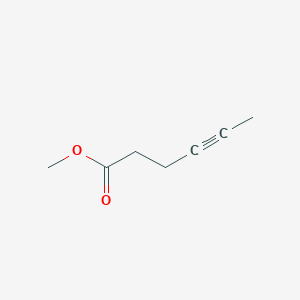
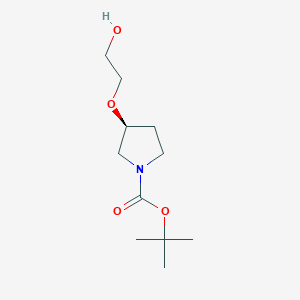
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
